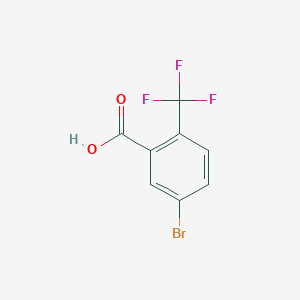

5-Bromo-2-(trifluoromethyl)benzoic acid

説明

5-Bromo-2-(trifluoromethyl)benzoic acid (CAS 654-97-7) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₄BrF₃O₂ and a molecular weight of 269.01 g/mol . It features a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzoic acid scaffold. This compound is synthesized via methods such as catalytic coupling reactions or halogen exchange processes, and its purity is typically ≥97% . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research .

特性

IUPAC Name |

5-bromo-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSCMXZZHFRZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679249 | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-97-7 | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-(trifluoromethyl)benzoic acid. For instance, the compound’s solubility and stability could be affected by the pH of the environment, while its interaction with targets could be influenced by the presence of other molecules.

生物活性

5-Bromo-2-(trifluoromethyl)benzoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . The presence of both bromine and trifluoromethyl groups enhances its electron-withdrawing capabilities, which can influence its reactivity and biological interactions. This compound is primarily utilized as a building block in organic synthesis and has been studied for its potential applications in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits moderate activity against various microorganisms, including bacteria and fungi.

Antifungal Activity

In vitro studies have shown that this compound has notable antifungal activity against strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than some established antifungal agents:

| Microorganism | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Candida albicans | 100 | Higher than amphotericin B |

| Aspergillus niger | 50 | More effective than AN2690 (Tavaborole) |

| Bacillus cereus | 25 | Lower MIC than standard controls |

The compound's efficacy against Bacillus cereus was particularly noteworthy, with a lower MIC compared to other tested agents, suggesting its potential as an antibacterial agent .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Intercalation : The compound has been identified as a potential DNA intercalator, which could inhibit enzymes involved in DNA replication and repair processes .

- Protein Binding : Interaction studies suggest that it can bind to various proteins related to disease pathways, potentially modulating their activity .

Case Studies and Research Findings

Several research studies have investigated the biological implications of this compound:

- Antimicrobial Studies : A study conducted on the antimicrobial efficacy demonstrated that the compound showed higher inhibition against Aspergillus niger compared to other tested compounds .

- Synthesis and Evaluation : Research into the synthesis of derivatives of this compound revealed that modifications could enhance its bioactivity, particularly in the context of antifungal properties .

- Biochemical Probes : Its unique functional groups make it a candidate for use as a biochemical probe in various biological assays .

科学的研究の応用

5-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 654-97-7) is a compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its scientific research applications, providing comprehensive data tables and insights from diverse sources.

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of anticancer agents and other therapeutic drugs. For example, it has been utilized in the production of diphenylamines, which are important for their anticancer properties .

Synthesis of Trifluoromethylated Compounds

The compound is instrumental in synthesizing other trifluoromethylated benzoic acids, which are valuable in medicinal chemistry. The trifluoromethyl group enhances the biological activity of compounds, making them more effective as drugs .

Agrochemical Development

In agriculture, derivatives of this compound are employed in the formulation of pesticides and herbicides. The compound's unique chemical structure allows for improved efficacy and selectivity against pests while minimizing environmental impact .

Antimicrobial Research

Research has indicated that compounds related to this compound exhibit significant antibacterial properties. Studies have demonstrated its effectiveness against various strains of bacteria, including multidrug-resistant strains . The compound's derivatives have shown comparable activity to standard antibiotics, highlighting its potential in developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study explored the synthesis of novel derivatives from this compound, leading to compounds that exhibited potent anticancer activity against human cancer cell lines. The derivatives were tested for their efficacy, demonstrating IC50 values significantly lower than those of existing treatments .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of salicylanilide derivatives containing the trifluoromethyl group. The study revealed that these compounds showed substantial antibacterial activity against Gram-positive bacteria, including MRSA, with minimal side effects compared to traditional antibiotics .

類似化合物との比較

Structural and Physicochemical Properties

Key Observations:

- Electronegativity: Fluorine at the 2-position (5-Bromo-2-F-4-CF₃ analog) increases acidity compared to chlorine or bromine due to its strong electron-withdrawing nature .

準備方法

Direct Bromination of 2-(Trifluoromethyl)benzoic Acid

One of the straightforward approaches to prepare 5-bromo-2-(trifluoromethyl)benzoic acid involves starting from 2-(trifluoromethyl)benzoic acid and introducing the bromine substituent at the 5-position via electrophilic aromatic substitution.

- Starting Material: 2-(Trifluoromethyl)benzoic acid

- Brominating Agent: Commonly bromine or N-bromosuccinimide (NBS) under controlled conditions

- Reaction Conditions: Typically carried out in an organic solvent such as dichloromethane or acetic acid at room temperature or slightly elevated temperatures

- Yield and Purification: Moderate to good yields are reported; purification is generally achieved by recrystallization or flash chromatography

This method relies on the directing effects of the trifluoromethyl and carboxylic acid groups to achieve regioselective bromination at the 5-position. However, detailed experimental parameters are often proprietary or less documented in open literature.

Synthesis via Bromination of 2-Methyl-5-(trifluoromethyl)benzoic Acid Derivatives

An alternative approach involves synthesis of this compound from methyl-substituted precursors, followed by oxidation to the carboxylic acid.

- Step 1: Synthesis of 5-bromo-2-methylbenzoic acid analogs using brominating agents such as 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid medium

- Step 2: Oxidation of the methyl group to carboxylic acid using strong oxidants (e.g., potassium permanganate or chromium-based oxidants)

- Yield: High yields reported for the bromination step (up to 88%)

- Reaction Conditions: Bromination at room temperature over several hours; oxidation typically requires heating and careful control of conditions to avoid over-oxidation

This method is well-established for related benzoic acid derivatives and provides an efficient route to introduce bromine selectively before oxidation to the acid functionality.

Preparation via Lithiation and Carboxylation of 5-Bromo-2-(trifluoromethyl)benzene

A more modern and versatile approach involves metalation of a suitably substituted aromatic precursor followed by carboxylation.

- Step 1: Halogen-lithium exchange or directed ortho-lithiation of 5-bromo-2-(trifluoromethyl)benzene using strong bases such as tert-butyl lithium in the presence of tertiary amines (e.g., tetramethylethylenediamine or DIPEA)

- Step 2: Reaction of the aryl lithium intermediate with dry ice (solid CO₂) to introduce the carboxyl group at the lithiated position

- Step 3: Acid workup to yield this compound

This method allows for precise control of substitution patterns and typically results in high purity products. Reaction parameters such as molar ratios of reagents, temperature (often low temperatures like -80 °C), and solvent choice (anhydrous tetrahydrofuran) are critical for success.

Example Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | 5-bromo-2-(trifluoromethyl)benzene, tert-butyl lithium, tertiary amine, THF, -80 °C | — | Stirring 1-1.5 h under inert atmosphere |

| Carboxylation | Dry ice added slowly, stirring 30-60 min, acidification with aqueous HCl (pH 3-4) | ~90 (crude acid) | Followed by solvent removal and crystallization |

| Purification | Recrystallization from hexane or ethyl acetate | >98% purity (HPLC) | Melting point ~91.7-92 °C |

This method is adapted from analogous procedures for 2-chloro-5-(trifluoromethyl)benzoic acid and can be applied to the bromo derivative with suitable modifications.

Activation and Functionalization Using Coupling Agents

In some synthetic sequences, this compound is further derivatized or purified using coupling agents such as 1-propanephosphonic acid cyclic anhydride (PPCA).

- Typical Procedure:

Dissolve this compound in dichloromethane, add amines (e.g., methyl 3-amino-3,5-dimethylbenzoate) and base (trimethylamine), then add PPCA to activate the acid for amidation or esterification. - Reaction Time: Around 14 hours at ambient temperature

- Yield: Around 39% for the coupled product after purification by flash chromatography

- Purpose: This step is often part of a multi-step synthesis rather than initial preparation of the acid itself.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Bromination | 2-(Trifluoromethyl)benzoic acid | Bromine or NBS | Room temp, organic solvent | Moderate | Regioselective bromination at 5-position |

| Bromination + Oxidation | 2-methylbenzoic acid derivatives | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, oxidants | Room temp bromination, heated oxidation | Up to 88% (bromination) | Two-step process, oxidation to acid |

| Lithiation + Carboxylation | 5-bromo-2-(trifluoromethyl)benzene | tert-butyl lithium, tertiary amine, dry ice | Low temp lithiation, acid workup | ~90% crude acid | High purity, controlled regioselectivity |

| Activation with PPCA | This compound | PPCA, amines, trimethylamine | Room temp, 14 h | 39% (coupled product) | Used for further functionalization |

Research Findings and Considerations

Regioselectivity: The trifluoromethyl group is a strong electron-withdrawing substituent, influencing electrophilic aromatic substitution and directing lithiation to specific positions on the aromatic ring, enabling selective bromination or metalation at the 5-position.

Reaction Control: Low temperatures and inert atmospheres are essential in lithiation-carboxylation methods to prevent side reactions and decomposition of sensitive intermediates.

Purity and Yield: Recrystallization and chromatographic purification are necessary to achieve high purity (above 98% by HPLC) for use in pharmaceutical applications.

Scalability: The lithiation-carboxylation approach is amenable to scale-up with proper control of reaction parameters, while direct bromination methods may suffer from regioisomeric impurities at larger scales.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves bromination of a trifluoromethyl-substituted benzoic acid precursor. For example, bromination using reagents like under radical initiation conditions (e.g., ) in or . Reaction temperature (60–80°C) and stoichiometric control are critical to avoid over-bromination. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is required .

- Key Data :

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 70 | 65–75 |

| Br₂ | DCM | 25 | 50–60 |

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substitution patterns and monitor deuteration effects. For example, NMR shows distinct signals for the group at ~-60 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., , m/z 268.94) .

- Infrared Spectroscopy (IR) : Detection of carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1680 cm) .

Q. How do the bromine and trifluoromethyl groups influence the compound’s solubility and reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing group deactivates the aromatic ring, reducing electrophilic substitution reactivity. Bromine at the 5-position directs nucleophilic attacks to the 4-position (para to Br). Solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) but limited in water due to hydrophobicity from . Reactivity studies using or for reduction of the carboxylic acid group should account for steric hindrance from .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Methodology : The compound’s heavy atoms (Br, F) cause significant X-ray absorption, requiring synchrotron radiation or long exposure times. SHELX software (e.g., SHELXL) is used for refinement, with hydrogen atoms positioned via difference Fourier maps. Twinning or disorder in the group is mitigated by low-temperature data collection (100 K) .

- Key Parameters :

| Resolution (Å) | (I > 2σ) | |

|---|---|---|

| 0.84 | 0.032 | 0.041 |

Q. How do substituent electronic effects impact the compound’s acidity and coordination chemistry with metal catalysts?

- Methodology : The group increases acidity () of the carboxylic acid (predicted ~2.5 vs. ~4.2 for unsubstituted benzoic acid). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution. Coordination studies with or show stronger binding at the carboxylate oxygen versus bromine, confirmed by UV-Vis and cyclic voltammetry .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodology : Discrepancies in cytotoxicity assays (e.g., IC variations) may arise from impurities or solvent effects. Validate results via:

- HPLC-PDA : Purity >98% required.

- Dose-Response Curves : Triplicate experiments with controls (e.g., cisplatin for apoptosis assays) .

- Example Data :

| Derivative | IC (μM) | Apoptosis (%) |

|---|---|---|

| 5-Br-2-CF₃-BA | 12.3 ± 1.5 | 45.2 |

| 5-Cl-2-CF₃-BA | 18.7 ± 2.1 | 32.8 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。